

Characterization of 1-Ethynylcyclohexene and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethynylcyclohexene

Cat. No.: B1205888

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclohexene is a versatile cyclic alkyne that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring a reactive terminal alkyne and an endocyclic double bond within a rigid cyclic framework, provides multiple avenues for chemical modification.[1] This technical guide provides an in-depth overview of the characterization of **1-ethynylcyclohexene** and its derivatives. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its application in key synthetic transformations such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry". This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with this important synthetic intermediate.

Physicochemical and Spectroscopic Characterization of 1-Ethynylcyclohexene

1-Ethynylcyclohexene is a colorless to pale yellow liquid with a distinct odor.[2] Its fundamental properties have been well-documented and are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀	[3][4]
Molecular Weight	106.17 g/mol	[3][4]
Boiling Point	148-151 °C	[5][6]
Density	0.903 g/mL at 25 °C	[5][6]
Refractive Index (n ²⁰ /D)	1.496	[5][6]
CAS Number	931-49-7	[7]

Spectroscopic analysis is essential for the unambiguous identification and characterization of **1-ethynylcyclohexene**. The following table summarizes its key spectroscopic data.

Spectroscopic Technique	Key Features	Reference(s)
^1H NMR (DMSO- d_6)	The spectrum displays a complex multiplet for the H2 proton signal due to multiple couplings within the cyclohexene ring. A five-bond coupling with a J value of 0.6 Hz is observed between the methine proton and the CH proton at position 2.	[1]
^{13}C NMR	Spectral data is available in public databases such as PubChem.	[1]
IR Spectrum (film)	Key absorptions are expected for the C \equiv C-H stretch (around 3300 cm^{-1}) and the C \equiv C stretch.	[1]
Mass Spectrometry (GC-MS)	The NIST Mass Spectrometry Data Center reports a NIST number of 327565 for 1-ethynylcyclohexene, with a molecular weight of 106.	[7]

Synthesis of 1-Ethynylcyclohexene

The synthesis of **1-ethynylcyclohexene** is typically achieved through a two-step process starting from cyclohexanone. The first step is the ethynylation of cyclohexanone to form 1-ethynyl-1-cyclohexanol, which is then dehydrated to yield the final product.[1]

Experimental Protocol: Synthesis of 1-Ethynylcyclohexene

Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol[1]

- Materials: Cyclohexanone, trimethylsilylacetylene (TMSA), n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF) solution (1 M in THF), saturated aqueous ammonium chloride (NH₄Cl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).
- Procedure:
 - To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
 - Cool the flask to -78 °C in a dry ice/acetone bath.
 - Slowly add n-butyllithium solution to the THF.
 - Add trimethylsilylacetylene dropwise to the n-BuLi solution and stir for 30 minutes at -78 °C.
 - Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
 - Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol.
 - Dissolve the crude product in THF and add the TBAF solution.
 - Stir the mixture at room temperature for 2 hours.
 - Quench the reaction with water and extract with diethyl ether.
 - Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purify the crude 1-ethynyl-1-cyclohexanol by vacuum distillation.

Step 2: Dehydration of 1-Ethynyl-1-cyclohexanol^[1]

- Materials: 1-Ethynyl-1-cyclohexanol, phosphorus oxychloride (POCl_3), pyridine, anhydrous diethyl ether, saturated aqueous sodium bicarbonate (NaHCO_3).
- Procedure:
 - In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexanol in a mixture of pyridine and anhydrous diethyl ether.
 - Cool the mixture to 0 °C in an ice bath.
 - Add phosphorus oxychloride dropwise with stirring.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
 - Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
 - Wash the combined organic layers with saturated aqueous NaHCO_3 and then with brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - Purify the resulting crude 1-ethynyl-1-cyclohexene by vacuum distillation to yield a colorless liquid.



[Click to download full resolution via product page](#)

Synthetic route to **1-Ethynylcyclohexene**.

Reactivity and Derivatization

The presence of both a terminal alkyne and a double bond makes **1-ethynylcyclohexene** a highly versatile substrate for a variety of organic transformations, leading to a diverse range of derivatives.

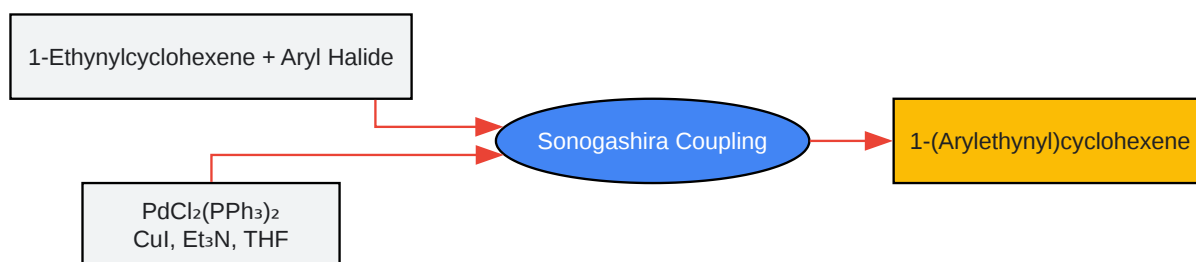
Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.^[8] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.^[8]

The following is a general procedure for the Sonogashira coupling of **1-ethynylcyclohexene** with an aryl halide.^[9]

- Materials: **1-Ethynylcyclohexene**, aryl halide (e.g., iodobenzene), PdCl₂(PPh₃)₂, copper(I) iodide (CuI), triethylamine (Et₃N), anhydrous tetrahydrofuran (THF).
- Procedure:

- To a dry Schlenk flask under an inert atmosphere (N_2 or Ar), add $PdCl_2(PPh_3)_2$ (2 mol%) and CuI (4 mol%).
- Add a magnetic stir bar.
- Evacuate and backfill the flask with inert gas three times.
- Add anhydrous THF and freshly distilled Et_3N .
- Stir the mixture at room temperature for 15 minutes.
- Add the aryl halide (1.0 mmol) to the reaction mixture via syringe.
- Add **1-ethynylcyclohexene** (1.2 mmol) to the reaction mixture via syringe.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[9]
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether or ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



[Click to download full resolution via product page](#)

Workflow for Sonogashira coupling.

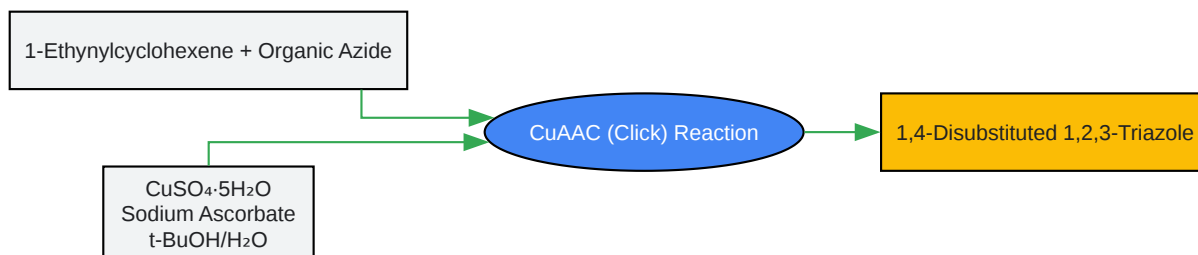
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole.^[10] This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.^{[10][11]}

The following is a general procedure for the CuAAC reaction of **1-ethynylcyclohexene** with an organic azide, such as benzyl azide.^[12]

- Materials: **1-Ethynylcyclohexene**, organic azide (e.g., benzyl azide), copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$), sodium ascorbate, tert-butanol, deionized water.
- Procedure:
 - In a reaction vessel, dissolve **1-ethynylcyclohexene** (1.2 mmol) in a 1:1 mixture of tert-butanol and deionized water.
 - Add the organic azide (1.0 mmol) to the solution.
 - In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in deionized water.
 - In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in deionized water.
 - Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
 - Stir the reaction mixture vigorously at room temperature.
 - Monitor the reaction progress by TLC until the starting materials are consumed.
 - Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



[Click to download full resolution via product page](#)

Workflow for CuAAC (Click) reaction.

Characterization of 1-Ethynylcyclohexene Derivatives

The characterization of derivatives of **1-ethynylcyclohexene** relies on standard spectroscopic techniques. While specific data for a wide range of derivatives is not readily available in a consolidated format, the expected spectroscopic features can be predicted based on the parent compound and the nature of the introduced functional groups.

Sonogashira Coupling Products

For a typical Sonogashira product, such as 1-(phenylethynyl)cyclohexene, the following spectroscopic changes are expected:

- ¹H NMR: Disappearance of the acetylenic proton signal. Appearance of new signals corresponding to the protons of the coupled aryl group.
- ¹³C NMR: Appearance of new signals for the carbons of the aryl group and the second sp-hybridized carbon of the alkyne.
- IR: Disappearance of the C≡C-H stretching vibration around 3300 cm⁻¹.

- MS: A molecular ion peak corresponding to the addition of the aryl group minus a hydrogen atom.

Click Chemistry Products (Triazoles)

For a 1,4-disubstituted 1,2,3-triazole derivative formed from **1-ethynylcyclohexene** and an azide, the following spectroscopic features are anticipated:

- ^1H NMR: Disappearance of the acetylenic proton signal. Appearance of a characteristic singlet for the triazole ring proton, typically in the range of 7.5-8.5 ppm.[\[13\]](#) New signals corresponding to the substituent from the azide will also be present.
- ^{13}C NMR: Appearance of signals for the two triazole ring carbons.[\[13\]](#)
- IR: Disappearance of the $\text{C}\equiv\text{C}-\text{H}$ and azide (around 2100 cm^{-1}) stretching vibrations.
- MS: A molecular ion peak corresponding to the sum of the molecular weights of **1-ethynylcyclohexene** and the organic azide.

Applications in Drug Development

The derivatives of **1-ethynylcyclohexene**, particularly the triazoles formed via click chemistry, are of significant interest to drug development professionals. The 1,2,3-triazole ring is a well-known pharmacophore that is metabolically stable and can participate in hydrogen bonding interactions with biological targets.[\[12\]](#) Triazole derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[2\]](#)[\[14\]](#)[\[15\]](#) The ability to readily synthesize libraries of triazole-containing compounds from **1-ethynylcyclohexene** makes it a valuable scaffold for high-throughput screening and lead optimization in drug discovery programs.[\[12\]](#)

Conclusion

1-Ethynylcyclohexene is a versatile and valuable building block in organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with straightforward synthetic protocols, make it an accessible starting material for a wide range of chemical transformations. The ability to readily form derivatives through robust reactions like Sonogashira coupling and click chemistry opens up avenues for the creation of complex molecules with potential

applications in materials science and, most notably, in the development of new therapeutic agents. This guide provides a foundational understanding of the characterization and reactivity of **1-ethynylcyclohexene**, serving as a practical resource for researchers in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Ethynyl-2-methylcyclohex-1-ene | C₉H₁₂ | CID 12377444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-ETHYNYLCYCLOHEXENE | 931-49-7 [chemicalbook.com]
- 6. 1-Ethenyl-2-methylcyclohexane | C₉H₁₆ | CID 316563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Synthesis and Anticancer Activity of Triazole Linked Macrocycles and Heterocycles. | Semantic Scholar [semanticscholar.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijnc.ir [ijnc.ir]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- To cite this document: BenchChem. [Characterization of 1-Ethynylcyclohexene and its Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205888#characterization-of-1-ethynylcyclohexene-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com